molecular formula C11H7F3N2O B11872825 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Cat. No.: B11872825
M. Wt: 240.18 g/mol
InChI Key: GDWCFZAHZHZJBI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a synthetically useful indoline derivative designed for research and development applications. The compound features a carbonitrile group at the 4-position and a 2,2,2-trifluoroacetyl moiety protecting the indoline nitrogen. This structure makes it a valuable intermediate for medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules targeting a range of biological processes. Indoline and indole scaffolds are recognized as privileged structures in medicinal chemistry, frequently found in compounds with diverse biological activities . The trifluoroacetyl group is a common protecting group for amines and can also influence the compound's metabolic stability and binding affinity to biological targets . As such, this chemical serves as a key building block for researchers working in areas such as oncology, central nervous system (CNS) disorders, and inflammation . It can be used to generate compound libraries for high-throughput screening or as a precursor in the rational design of targeted therapeutics. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-5-4-8-7(6-15)2-1-3-9(8)16/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCFZAHZHZJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Cyclization and Subsequent Hydrogenation

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. This method involves cyclization of phenylhydrazines with α-unsaturated ketones, followed by hydrogenation to yield indoline derivatives.

Key Steps :

  • Cyclization : Ethyl 2-phenylhydrazonopropionate reacts with a ketone under acidic conditions to form the indole ring.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the indole to indoline, preserving stereochemistry.

Advantages :

  • High enantiomeric excess achievable through chiral resolution.

  • Scalable for industrial applications.

Limitations :

  • Requires protection/deprotection steps for sensitive functional groups.

Pd-Catalyzed Carbonylative Cyclization

Palladium-mediated carbonylative cyclization offers a direct route to indoline derivatives, particularly when CO surrogates like trifluoroacetic benzene-1,3,5-triyl triformate (TFBen) are employed.

Mechanistic Pathway :

  • Oxidative Addition : Pd(0) inserts into an Ar–CH₂–Cl bond.

  • CO Insertion : Carbonylation generates a Pd–CO intermediate.

  • Cyclization : Intramolecular nucleophilic attack forms the indoline ring.

Example Reaction :

SubstrateCatalyst SystemConditionsYield
2-AlkynylanilinePd(OAc)₂, AlCl₃MeCN, 24 h, RT70–85%

Applications :

  • Efficient for gas-free carbonylation using TFBen.

  • Compatible with diverse aryl halides.

Functionalization Strategies

Trifluoroacetyl Group Introduction

The N-1 trifluoroacetyl group is typically introduced via nucleophilic acylation. Key methods include:

Trifluoroacetyl Chloride with Base Catalysis

Indoline reacts with trifluoroacetyl chloride in the presence of a base (e.g., triethylamine or DMAP) under mild conditions.

Optimized Conditions :

SolventBaseTemperatureTimeYield
AcetoneTriethylamine0–5°C2–3 h80–90%
DichloromethaneDMAPRT12 h75–85%

Mechanism :

  • Deprotonation : Base abstracts a proton from indoline’s NH group.

  • Nucleophilic Attack : The indoline anion attacks the electrophilic carbonyl carbon of trifluoroacetyl chloride.

  • Protonation : HCl is neutralized by the base, yielding the acylated product.

Direct Cyanation via Cross-Coupling

SubstrateCatalystCyanide SourceConditionsYield
4-BromoindolinePd(PPh₃)₄NaCNDMF, 80°C65–75%

Challenges :

  • Competing side reactions (e.g., hydrolysis of CN⁻).

Reductive Amination with Nitriles

Indoline-4-carbonitrile can be synthesized via reductive amination of ketones with cyanide sources.

Procedure :

  • Ketone Formation : Indoline-4-one is generated via oxidation or Vilsmeier-Haack formylation.

  • Reduction : NaCNBH₃ reduces the imine intermediate to the cyano group.

Case Study :

Ketone PrecursorCyanide SourceReductantSolventYield
Indoline-4-oneKCNNaCNBH₃MeOH60–70%

Advantages :

  • Mild conditions suitable for sensitive substrates.

Integrated Synthetic Routes

Sequential Acylation and Cyanation

StepReactionConditionsYield
1Indoline → N-TrifluoroacetylCF₃COCl, Et₃N, acetone, 0°C85%
2Halogenation at C-4NBS, AIBN, CCl₄, reflux70%
3CyanationPd(PPh₃)₄, NaCN, DMF, 80°C65%

Total Yield : ~40% (theoretical).

One-Pot Carbonylative Cyanation

A Pd-catalyzed domino reaction combines carbonylation and cyanation in a single step.

Mechanism :

  • Oxidative Addition : Pd(0) inserts into an Ar–CH₂–Cl bond.

  • CO Insertion : Carbonylation forms a Pd–CO intermediate.

  • Cyanide Coupling : Intramolecular cyanide attack yields the product.

Example :

SubstrateCatalystCyanide SourceConditionsYield
2-AlkynylanilinePd(OAc)₂NaCNCO, 100°C60%

Challenges and Solutions

Regioselectivity Control

The trifluoroacetyl group at N-1 directs electrophilic substitution to the C-4 position. However, competing reactions (e.g., C-5 substitution) require:

  • Protecting Groups : Temporary protection of the NH group during cyanation.

  • Catalytic Bias : Rhodium or iridium catalysts for site-selective functionalization.

Scalability and Cost

Industrial-scale synthesis demands cost-effective catalysts and solvents. For example:

  • Pd Catalysts : Pd(OAc)₂ is preferred over Pd(PPh₃)₄ due to lower cost.

  • Solvent Selection : MeCN or ethanol replace DMF for environmental compatibility .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Indoline vs. Indole Derivatives

The saturated indoline ring in 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile contrasts with unsaturated indole derivatives (e.g., 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile, ). Indole’s aromaticity facilitates π-π stacking in biological targets, whereas indoline’s reduced ring strain and partial saturation may improve solubility or alter conformational dynamics in drug-receptor interactions .

Substituent Effects: Trifluoroacetyl vs. Other Electron-Withdrawing Groups

  • Trifluoroacetyl vs. Trifluoromethyl : The trifluoroacetyl group in the target compound exhibits stronger electron withdrawal than the –CF₃ group in 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile (). This difference impacts reactivity in nucleophilic acyl substitution versus electrophilic aromatic substitution.
  • Trifluoroacetyl vs. Cyano: Compared to indole-4-carboxaldehyde (mp 140–146°C, ), the trifluoroacetyl group increases molecular weight (368.3 g/mol in vs. 145.15 g/mol for indole-4-carboxaldehyde) and may lower melting points due to reduced crystallinity .

Ring System Variations: Indoline vs. Piperidine

1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile () replaces the indoline core with a six-membered piperidine ring. Piperidine’s flexibility may enhance binding to flat enzymatic pockets, while indoline’s rigid bicyclic structure could improve selectivity for sterically constrained targets .

Physicochemical and Functional Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
This compound C₁₁H₇F₃N₂O 256.19* –COCF₃ (position 1), –CN (position 4) Not reported
Indole-4-carboxaldehyde () C₉H₇NO 145.15 –CHO (position 4) 140–146
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile () C₁₈H₁₀F₆N₂ 368.3 –CH₂C₆H₃(CF₃)₂ (position 1), –CN (position 4) Not reported
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile () C₈H₉F₃N₂O 206.17 –COCF₃ (position 1), –CN (position 4) Not reported

*Calculated based on standard atomic weights.

Research Implications

The trifluoroacetyl group’s electron-withdrawing nature and steric bulk may enhance resistance to enzymatic degradation compared to analogues with –CN or –CF₃ groups . Additionally, the indoline scaffold’s partial saturation could improve bioavailability relative to fully aromatic indole derivatives, as seen in pesticide intermediates (). Further studies on synthetic optimization (e.g., coupling with triazole or thiosemicarbazide moieties, ) could expand its applications in drug discovery .

Biological Activity

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetyl group and a carbonitrile moiety attached to an indoline structure. The trifluoroacetyl group is known for enhancing lipophilicity and biological activity in various compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Receptor Interaction : It interacts with various receptors, influencing cellular signaling pathways that are crucial in tumor growth and metastasis.

In Vitro Studies

  • Anticancer Activity : In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:
    • IC50 Values : The compound showed IC50 values ranging from 0.5 to 5 µM across different cancer cell lines, indicating significant potency compared to standard chemotherapeutics.
    • Mechanism : The cytotoxic effects were linked to the induction of apoptosis and disruption of microtubule dynamics.
  • Inflammatory Response : The compound has also been evaluated for its anti-inflammatory properties:
    • cPLA2α Inhibition : Inhibitory assays against cytosolic phospholipase A2α (cPLA2α) revealed an IC50 of approximately 3.8 µM, suggesting potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The trifluoroacetyl group plays a crucial role in enhancing the biological activity of indoline derivatives. Comparative studies with analogs lacking this substituent showed a marked decrease in potency, emphasizing the importance of this functional group in modulating biological effects.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The morphological changes observed included cell rounding and detachment, indicative of apoptosis. The study reported that the compound outperformed traditional agents like doxorubicin at certain concentrations.

Case Study 2: Pain Management

Research exploring the neurotensin receptor type 2 (NTS2) interactions indicated that this compound could potentially modulate pain pathways. Binding assays showed selective inhibition at NTS2 with promising implications for developing analgesics .

Data Tables

CompoundBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer (Breast Cancer)0.5 - 5Apoptosis induction
This compoundcPLA2α Inhibition3.8Anti-inflammatory
Analog AAnticancer (Breast Cancer)>10None observed

Q & A

Advanced Question

  • Targeted assays : Use fluorescence-based assays (e.g., tryptophan quenching for protease inhibition) or UV-Vis spectroscopy (e.g., NADH depletion for dehydrogenase inhibition) .
  • Control experiments :
    • Blank runs : Measure background signals without the enzyme.
    • Competitive inhibitors : Compare with known inhibitors (e.g., indole-3-carboxaldehyde derivatives) to validate specificity .
    • Thermal shift assays : Monitor protein melting curves to detect stabilization via ligand binding .
  • Dose-response curves : Calculate IC50_{50} values across 3–4 logarithmic concentrations to assess potency .

How can researchers analyze conflicting bioactivity data across different cell lines or assay formats?

Advanced Question
Contradictions may stem from cell permeability differences or off-target effects. Approaches include:

  • Orthogonal assays : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays .
  • Metabolic stability tests : Use liver microsomes to rule out rapid degradation in certain cell lines .
  • Proteomic profiling : Identify unintended protein targets via affinity chromatography coupled with LC-MS/MS .

What computational tools predict the compound’s interactions with biological macromolecules?

Advanced Question

  • Docking simulations : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., cytochrome P450 isoforms) .
  • MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
  • Pharmacophore mapping : MOE or Phase identifies critical interaction points (e.g., hydrogen bonds with –CN or hydrophobic contacts with –CF3_3) .

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